An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This molecule belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological properties, including potential anticancer and anti-inflammatory activities.[1][2][3][4] This document outlines a detailed synthetic protocol, thorough characterization data, and explores potential biological activities and associated signaling pathways.
Synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
The synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine is achieved through a well-established cyclocondensation reaction. The primary method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. In this specific synthesis, 4-methyl-2-aminopyridine serves as the pyridine precursor, and 2-bromo-1-(3-nitrophenyl)ethanone is the α-haloketone.
Reaction Scheme:
Caption: Synthetic route to 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine.
Experimental Protocol
Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone (Intermediate)
To a solution of 1-(3-nitrophenyl)ethanone (1.0 g, 6.05 mmol) in 10 mL of chloroform, bromine (0.97 g, 6.05 mmol) is added dropwise at a temperature of 0-5°C. The reaction mixture is then stirred at room temperature for 2 hours. Following the reaction, the mixture is poured into ice-cold water, and the organic layer is separated. The organic phase is washed sequentially with water, a 10% aqueous sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine
A mixture of 4-methyl-2-aminopyridine (1.0 mmol) and 2-bromo-1-(3-nitrophenyl)ethanone (1.0 mmol) is refluxed in ethanol in the presence of sodium bicarbonate (1.0 mmol) for 1 hour. Upon cooling, the ethanol is evaporated, and the residue is diluted with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Characterization Data
The structural confirmation and purity of the synthesized 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine are established using various spectroscopic and analytical techniques.
| Property | Data |
| Molecular Formula | C₁₄H₁₁N₃O₂ |
| Molecular Weight | 253.26 g/mol [5] |
| Melting Point | Not explicitly reported; expected to be a solid |
| Appearance | Expected to be a solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, Chloroform) |
Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A singlet for the methyl group around δ 2.4 ppm. A characteristic singlet for the C3-H of the imidazo[1,2-a]pyridine core. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The methyl carbon signal around δ 21 ppm. |
| IR (cm⁻¹) | Aromatic C-H stretching around 3000-3100 cm⁻¹. N-O stretching for the nitro group around 1530 and 1350 cm⁻¹. C=N and C=C stretching in the range of 1400-1600 cm⁻¹. |
| Mass Spec. | Expected molecular ion peak [M+H]⁺ at m/z 254.0875. |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9][10][11]
Potential Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[3][12] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[13] For instance, some derivatives have demonstrated inhibitory activity against key signaling pathways implicated in cancer progression, such as the AKT/mTOR pathway.[13]
Potential Anti-inflammatory and Immunomodulatory Effects
Recent research has shed light on the anti-inflammatory properties of certain imidazo[1,2-a]pyridine derivatives. One study demonstrated that a novel derivative exerts its anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[1][5][14] This pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer.
STAT3/NF-κB Signaling Pathway:
Caption: Hypothesized modulation of the STAT3/NF-κB pathway.
Given the structural similarities, it is plausible that 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine could also exhibit inhibitory effects on this or related signaling cascades. Further investigation is warranted to elucidate its specific mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. The outlined synthetic protocol offers a reliable method for its preparation, and the compiled characterization data provides a basis for its identification and quality control. The exploration of its potential biological activities, particularly in the context of cancer and inflammation, highlights the therapeutic promise of this class of compounds. Further research, including comprehensive biological screening and mechanistic studies, is essential to fully realize the potential of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine as a lead compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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- 10. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
